7-methyl-N-(4-methylphenyl)-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
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Overview
Description
“5-METHANESULFONYL-7-METHYL-N-(4-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” is a complex organic compound that belongs to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of methanesulfonyl and methyl groups, along with the tetrahydrobenzoxazepine core, suggests that this compound may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “5-METHANESULFONYL-7-METHYL-N-(4-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoxazepine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Methanesulfonyl Group: This step may involve sulfonylation reactions using methanesulfonyl chloride under basic conditions.
N-Substitution with 4-Methylphenyl Group: This can be accomplished through nucleophilic substitution reactions.
Carboxamide Formation: The final step may involve amidation reactions to introduce the carboxamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
“5-METHANESULFONYL-7-METHYL-N-(4-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or sulfonyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “5-METHANESULFONYL-7-METHYL-N-(4-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” would involve its interaction with specific molecular targets. This may include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity of the compound.
Comparison with Similar Compounds
Similar Compounds
Benzoxazepines: Compounds with similar core structures but different substituents.
Sulfonamides: Compounds containing the sulfonamide functional group.
Carboxamides: Compounds with the carboxamide functional group.
Uniqueness
The uniqueness of “5-METHANESULFONYL-7-METHYL-N-(4-METHYLPHENYL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE” lies in its specific combination of functional groups and the tetrahydrobenzoxazepine core. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H22N2O4S |
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Molecular Weight |
374.5 g/mol |
IUPAC Name |
7-methyl-N-(4-methylphenyl)-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C19H22N2O4S/c1-13-4-7-15(8-5-13)20-19(22)18-10-11-21(26(3,23)24)16-12-14(2)6-9-17(16)25-18/h4-9,12,18H,10-11H2,1-3H3,(H,20,22) |
InChI Key |
FBDATPGQOPCQRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)C)S(=O)(=O)C |
Origin of Product |
United States |
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